N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide
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Overview
Description
N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a naphthalene ring, and a p-tolyl group attached to an acrylamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide typically involves the reaction of 3-naphthalen-2-yl-acrylamide with p-tolylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may act as an inhibitor of specific enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-3-methoxybenzyl)-N-p-tolyacetamide
- N-(3-hydroxy-phenyl)-2-p-tolyloxy-acetamide
- 2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-p-tolyl-acetamide
Uniqueness
N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide stands out due to its unique combination of a hydroxy group, naphthalene ring, and p-tolyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H17NO2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(E)-N-hydroxy-N-(4-methylphenyl)-3-naphthalen-2-ylprop-2-enamide |
InChI |
InChI=1S/C20H17NO2/c1-15-6-11-19(12-7-15)21(23)20(22)13-9-16-8-10-17-4-2-3-5-18(17)14-16/h2-14,23H,1H3/b13-9+ |
InChI Key |
MXCQZPFMNOZXSH-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C(=O)/C=C/C2=CC3=CC=CC=C3C=C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C=CC2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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